[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride
Description
The compound [(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine hydrochloride is a bicyclic amine derivative featuring a partially saturated benzofuran core. The (3As,7aR) stereochemistry indicates a rigid, chair-like conformation of the octahydro-benzofuran system, with a methanamine (-CH2NH2) substituent at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h7-9H,1-6,10H2;1H/t7-,8?,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIURNIUGKMGI-MNAUWRAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243503-10-6 | |
| Record name | rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran Derivatives
a. rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride
- Key Differences :
- Stereochemistry : Racemic (rac-) mixture vs. the enantiomerically pure (3As,7aR) configuration of the target compound.
- Ring Saturation : Only 2,3-dihydro-benzofuran (partial saturation) vs. fully octahydro-benzofuran in the target.
- Substituent : Additional methyl group at the 3-position.
- Implications : The racemic nature and partial saturation may reduce binding specificity in biological systems compared to the target compound .
b. [3-(2,3-dihydro-1-benzofuran-2-ylmethyl)-7-oxabicyclo[2.2.1]heptan-3-yl]methanamine
- Molecular Formula: C16H21NO2 (MW: 259.34) .
- Key Differences :
- Incorporates a 7-oxabicyclo[2.2.1]heptane moiety, introducing additional steric constraints.
- Lacks full saturation of the benzofuran ring.
- Implications : The oxabicyclo system may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Indole and Isoindole Analogs
a. 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride
- Structure : Features an octahydro-indole core with a carboxylic acid group at the 2-position.
- Key Differences :
- Functional Group : Carboxylic acid (-COOH) vs. methanamine (-CH2NH2) in the target compound.
- Core Heterocycle : Indole (N-containing) vs. benzofuran (O-containing).
b. (3As,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride
- Structure : A partially saturated isoindole system with (3As,7aR) stereochemistry.
- Key Differences :
- Ring Size : Hexahydro vs. octahydro saturation.
- Heteroatom Placement : Isoindole (N in a different position) vs. benzofuran.
- Implications : The reduced saturation and nitrogen placement may influence receptor affinity profiles .
Complex Polycyclic Systems
(3S,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-...-benzofuro[3,2-e]isoquinolin-3-ium trifluoroacetate
- Structure: A polycyclic system combining benzofuran and isoquinoline moieties with cyclopropylmethyl and hydroxyl substituents .
- Key Differences: Complexity: Additional isoquinoline and cyclopropane groups. Functional Groups: Multiple hydroxyl and ketone groups.
- Implications : The trifluoroacetate counterion and hydroxyl groups may enhance crystallinity and hydrogen-bonding interactions, differing from the hydrochloride salt form of the target compound.
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target Compound | Not provided | C10H18ClNO | 203.71 (calc.) | Octahydro-benzofuran, (3As,7aR), -CH2NH2·HCl |
| rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride | Not provided | C10H14ClNO | 199.68 (calc.) | 2,3-Dihydro-benzofuran, racemic, -CH2NH2·HCl |
| [3-(2,3-dihydro-1-benzofuran-2-ylmethyl)-7-oxabicyclo[2.2.1]heptan-3-yl]methanamine | Not provided | C16H21NO2 | 259.34 | 7-Oxabicyclo[2.2.1]heptane, unsaturated benzofuran |
| 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride | 144540-75-0 | C9H16ClNO2 | 213.68 (calc.) | Octahydro-indole, -COOH·HCl |
Research Findings and Implications
- Stereochemical Influence : The (3As,7aR) configuration of the target compound likely confers higher binding specificity compared to racemic or less-saturated analogs .
- Salt Forms : Hydrochloride salts improve solubility, while trifluoroacetate (as in ) may enhance crystallinity for structural studies .
- Functional Groups : Amine groups (e.g., -CH2NH2) favor basicity and membrane permeability, whereas carboxylic acids (e.g., -COOH) may limit CNS activity due to ionization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
